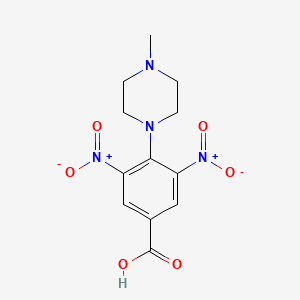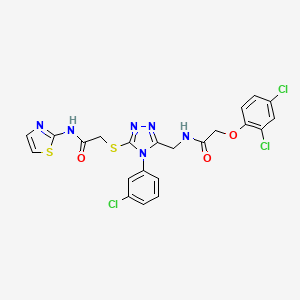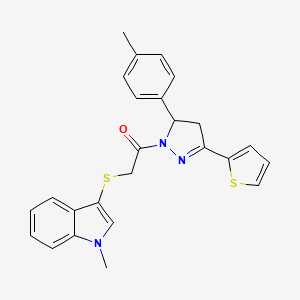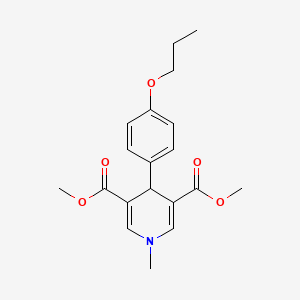
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 2-bromo-4-methylaniline and 4-hydroxyquinoline-2-one.
Formation of Intermediate: The initial step involves the acylation of 2-bromo-4-methylaniline with acryloyl chloride to form N-(2-bromo-4-methylphenyl)-acrylamide.
Cyclization: The intermediate undergoes cyclization with 4-hydroxyquinoline-2-one under basic conditions to form the quinoline core.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a candidate for developing new pharmaceuticals, particularly as potential anti-cancer, anti-microbial, or anti-inflammatory agents.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structure allows it to be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its biological activity.
N-(2-chloro-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide: Substitution of bromine with chlorine can alter its reactivity and interaction with biological targets.
Uniqueness
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to the presence of the prop-2-en-1-yl group, which can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17BrN2O3 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H17BrN2O3/c1-3-10-23-16-7-5-4-6-13(16)18(24)17(20(23)26)19(25)22-15-9-8-12(2)11-14(15)21/h3-9,11,24H,1,10H2,2H3,(H,22,25) |
InChI Key |
BVJSJTONWKUSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11209853.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11209861.png)
![N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11209862.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B11209864.png)
![ethyl 4-{[N-(3,4-dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)-beta-alanyl]amino}benzoate](/img/structure/B11209868.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B11209885.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11209898.png)

![7-(4-methylphenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209909.png)
![2-(2-{[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11209915.png)

![3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11209933.png)
